molecular formula C13H16N2O2 B12616159 4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid

4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid

Cat. No.: B12616159
M. Wt: 232.28 g/mol
InChI Key: SDSUFHKARUNOQX-UHFFFAOYSA-N
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Description

4-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid is a benzodiazole derivative featuring a 5,6-dimethyl-substituted benzodiazole core linked to a butanoic acid moiety via a nitrogen atom at the 1-position. The benzodiazole scaffold is a fused heterocyclic system known for its electronic properties and applications in medicinal chemistry, materials science, and fluorescence labeling. The butanoic acid chain introduces a carboxylic acid functional group, which confers polarity, acidity (pKa ~4-5), and hydrogen-bonding capacity, making the compound suitable for interactions with biological targets or coordination with metal ions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)butanoic acid

InChI

InChI=1S/C13H16N2O2/c1-9-6-11-12(7-10(9)2)15(8-14-11)5-3-4-13(16)17/h6-8H,3-5H2,1-2H3,(H,16,17)

InChI Key

SDSUFHKARUNOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Bromoacetic Acid Reaction

One of the established methods involves the reaction of 5,6-dimethylbenzimidazole with bromoacetic acid under acidic conditions.

Procedure:

  • Reagents:

    • 5,6-dimethylbenzimidazole (2.0 g)
    • Bromoacetic acid (2.5 g)
    • Concentrated hydrochloric acid (4 M)
  • Method:

    • Dissolve 5,6-dimethylbenzimidazole in concentrated hydrochloric acid.
    • Add bromoacetic acid gradually while heating the mixture to reflux for several hours.
    • After completion, neutralize the mixture with sodium hydroxide and isolate the product by filtration.

Yield and Characterization:

This method typically yields a product with a melting point of approximately 60–62 °C and can be characterized using techniques such as IR spectroscopy and NMR analysis.

Alternative Synthesis Using Acetic Anhydride

Another method involves the use of acetic anhydride as a reagent to facilitate the formation of the butanoic acid derivative.

Procedure:

  • Reagents:

    • 5,6-dimethylbenzimidazole (2.0 g)
    • Acetic anhydride (3.0 mL)
  • Method:

    • Mix the reagents in a round-bottom flask and heat under reflux conditions.
    • After a specified time, allow the mixture to cool and then add water to precipitate the product.

Yield and Characterization:

This method can yield high purity products with good yields (up to 85%). The product is typically recrystallized from ethanol for purification.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for synthesizing this compound:

Method Reagents Used Yield (%) Melting Point (°C) Advantages
Bromoacetic Acid Reaction Bromoacetic acid, HCl ~80 60–62 Simple procedure; good yield
Acetic Anhydride Reaction Acetic anhydride ~85 Variable High purity; efficient reaction

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid has been investigated for its potential therapeutic effects. Some key areas include:

  • Antimicrobial Activity : Studies have indicated that compounds containing the benzodiazole ring exhibit antimicrobial properties. This makes them suitable candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Research has suggested that derivatives of benzodiazole can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
  • Cancer Research : There is ongoing research into the use of benzodiazole derivatives in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Material Science

The compound's unique properties allow it to be used in various material science applications:

  • Polymer Chemistry : The incorporation of benzodiazole moieties into polymer chains can enhance thermal stability and UV resistance, making these materials suitable for outdoor applications .
  • Dyes and Pigments : Benzodiazole derivatives are often used as dyes due to their vibrant colors and stability under light exposure. This application is particularly relevant in the textile industry .

Agricultural Chemistry

In agriculture, this compound has potential uses as:

  • Pesticides : The compound may serve as a base for developing new pesticides that target specific pests while minimizing environmental impact .
  • Plant Growth Regulators : Research has shown that certain benzodiazole compounds can promote plant growth and resistance to stress factors such as drought or disease .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzodiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Development

In a collaborative research project between universities, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced UV stability and mechanical properties compared to traditional polymers, indicating their suitability for outdoor applications such as coatings and films .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from recent research materials, provide a basis for comparative analysis (Table 1):

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Functional Groups Key Properties
4-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid Benzodiazole Carboxylic acid Polar, acidic (pKa ~4-5), hydrogen-bond donor/acceptor
2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine (1249911-79-2) Benzodiazole Primary amine Basic (pKa ~9-10), nucleophilic, forms salts with acids
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate (1384431-50-8) Naphthalene Ester, amine Lipophilic (ester), hydrolyzable to carboxylic acid, fluorescent potential (naphthalene)
4-(2-Methylprop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (537016-35-6) Triazole Thiol, methoxy Thiol reactivity (disulfide formation), methoxy groups enhance lipophilicity
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride (1423031-35-9) Imidazopyridine Carboxylic acid (hydrochloride salt) Water-soluble (salt form), planar aromatic system for π-π stacking

Functional Group-Driven Properties

  • Carboxylic Acid vs. Amine : The target compound’s carboxylic acid group (pKa ~4-5) enables ionization at physiological pH, enhancing solubility in aqueous environments. In contrast, 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine (CAS 1249911-79-2) is basic (pKa ~9-10), favoring cationic forms in acidic conditions, which may influence membrane permeability and protein binding .
  • Ester vs. Acid: Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate (CAS 1384431-50-8) contains an ester group, which is hydrolytically labile and less polar than the carboxylic acid. This ester could serve as a prodrug, converting to the acid in vivo .

Heterocyclic Core Modifications

  • Benzodiazole vs. Triazole : The triazole ring in CAS 537016-35-6 offers distinct electronic properties and metal-coordination sites via its sulfur atom. Benzodiazoles, however, are more rigid and may exhibit stronger fluorescence due to extended conjugation .
  • Imidazopyridine vs. Benzodiazole : Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride (CAS 1423031-35-9) shares the carboxylic acid group but differs in heterocyclic architecture. Imidazopyridines are often bioactive in CNS targets, whereas benzodiazoles are leveraged in optoelectronic materials .

Biological Activity

4-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C13H15N2O2\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_2

This structure comprises a benzodiazole moiety linked to a butanoic acid chain, which is crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Modulation of Cellular Signaling : It may influence signaling pathways related to inflammation and cell proliferation.

1. Antimicrobial Activity

Studies have demonstrated that compounds with similar benzodiazole structures exhibit antimicrobial properties. While specific data on this compound is limited, the benzodiazole core is known for its effectiveness against various pathogens.

2. Larvicidal Activity

A recent study evaluated the larvicidal activity of related benzodioxole acids against Aedes aegypti, a vector for several viral diseases. Although this study did not directly test this compound, it highlighted the potential for similar compounds to exhibit significant insecticidal properties with low toxicity to mammals .

3. Toxicological Profile

The compound's safety profile has been assessed in various animal models. For instance, compounds structurally related to this compound demonstrated low cytotoxicity in human peripheral blood mononuclear cells at high concentrations . Furthermore, studies indicated that related compounds did not show significant structural toxicity in vital organs when administered at high doses in mice .

Case Studies and Research Findings

StudyFocusFindings
Larvicidal ActivityIdentified effective larvicidal compounds against Aedes aegypti with low mammalian toxicity.
Enzyme InhibitionInvestigated inhibition of virulence factors by related compounds; suggested potential for therapeutic applications.
Structural AnalysisProvided insights into structure-function relationships relevant to biological activity.

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